11-cis-Acitrétine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

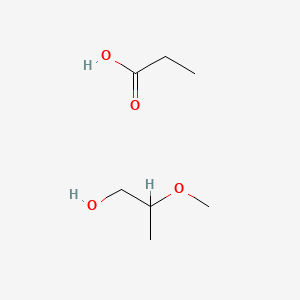

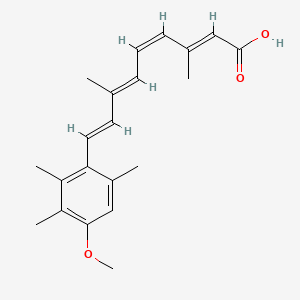

Acitretin is an oral retinoid used in the treatment of severe psoriasis . It is the major metabolite of etretinate with the advantage of a much shorter half-life when compared with etretinate . The chemical name for 11-cis-Acitretin is (2E,4Z,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid .

Applications De Recherche Scientifique

Prévention et traitement des cancers de la peau

Les rétinoïdes, y compris l'11-cis-acitrétine, sont des dérivés naturels et synthétiques de la vitamine A qui sont efficaces pour la prévention et le traitement des cancers cutanés non mélanomes (NMSC). Ces composés régulent divers processus biologiques au sein de la peau, notamment la prolifération, la différenciation, l'angiogenèse et la régulation immunitaire .

Traitement du psoriasis vulgaire

L'this compound est un médicament de première intention pour le psoriasis vulgaire, une maladie cutanée inflammatoire chronique et récurrente courante. Elle joue un rôle essentiel dans l'initiation et le développement du psoriasis vulgaire .

Régulation de l'expression des microARN

L'this compound peut supprimer les voies de signalisation MAPK, JAK-STAT et NF-κB médiées par les microARN en diminuant l'expression des microARN, inhibant ainsi la prolifération et la réponse inflammatoire des kératinocytes .

Induction de l'apoptose dans les cellules cancéreuses

L'this compound a été trouvée pour induire l'apoptose dans les cellules SCL-1, un type de cellule de cancer de la peau, par le biais de la voie de mort cellulaire extrinsèque. Ceci est obtenu en augmentant l'expression de l'ARNm Fas (CD95), du ligand Fas et de la caspase-8 .

Inhibition de la viabilité des cellules prémalignes

Il est intéressant de noter que, tandis que l'this compound réduit la viabilité des cellules SCL-1, elle n'a pas le même effet sur les cellules HaCaT prémalignes. Cette action sélective en fait un candidat prometteur pour les thérapies anticancéreuses ciblées .

Influence sur la formation de la structure de la peau

En tant qu'analogue synthétique du rétinol, l'this compound influence la formation de la structure de la peau. Elle possède un cycle benzénique au lieu du cyclohexane, qui se trouve dans les rétinoïdes naturels .

Safety and Hazards

Mécanisme D'action

Target of Action

11-cis-Acitretin, a synthetic retinoid, primarily targets specific receptors in the skin, known as retinoid receptors . These include Retinoic acid receptor RXR-alpha, Retinoic acid receptor alpha, Retinoic acid receptor beta, Retinoic acid receptor gamma, Retinoic acid receptor RXR-beta, and Retinoic acid receptor RXR-gamma . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work by binding to its target receptors in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cells, inhibiting excessive cell growth and keratinisation (a process by which skin cells become thickened due to the deposition of a protein within them) seen in conditions like psoriasis .

Biochemical Pathways

11-cis-Acitretin is involved in the visual cycle, a complex biochemical pathway that is crucial for vision . In this process, large quantities of vitamin A in the form of 11-cis-retinal are isomerized to all-trans-retinal and then quickly recycled back to 11-cis-retinal . This process involves a complex machinery of transporters and enzymes .

Pharmacokinetics

The pharmacokinetics of 11-cis-Acitretin involve its absorption, distribution, metabolism, and excretion (ADME). The oral absorption of 11-cis-Acitretin is variable and increases when administered together with food . It undergoes extensive liver metabolism . The active metabolites of 11-cis-Acitretin include cis-acitretin and etretinate . It is excreted in urine and feces . The terminal half-life of 11-cis-Acitretin is approximately 49-53 hours .

Result of Action

The action of 11-cis-Acitretin results in molecular and cellular effects. It reduces the thickening of the skin, plaque formation, and scaling seen in psoriasis . This is achieved by inhibiting the excessive cell growth and keratinisation of skin cells .

Action Environment

The action, efficacy, and stability of 11-cis-Acitretin can be influenced by various environmental factors. For instance, the presence of alcohol can lead to the conversion of acitretin to etretinate, a prodrug of acitretin . This is important as etretinate has a significantly longer elimination half-life than acitretin . Therefore, alcohol consumption should be avoided during treatment with 11-cis-Acitretin and for at least 2 months after discontinuing treatment .

Analyse Biochimique

Biochemical Properties

11-cis-Acitretin plays a significant role in biochemical reactions, particularly in the modulation of cell growth and differentiation. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation . By binding to these receptors, 11-cis-Acitretin influences the expression of genes associated with cell proliferation and differentiation. Additionally, it interacts with cellular retinoic acid-binding proteins (CRABPs), which help in the intracellular transport and availability of retinoic acids .

Cellular Effects

11-cis-Acitretin exerts several effects on different cell types and cellular processes. It is known to inhibit excessive cell growth and keratinization, which is particularly beneficial in treating hyperproliferative skin disorders like psoriasis . The compound influences cell signaling pathways by modulating the activity of RARs and RXRs, leading to changes in gene expression. This modulation affects cellular metabolism and can induce cell cycle arrest, differentiation, or apoptosis in certain cell types . For instance, in neuroblastoma cells, 11-cis-Acitretin has been shown to increase the intracellular availability of all-trans-retinoic acid, enhancing its therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of 11-cis-Acitretin involves its binding to nuclear receptors such as RARs and RXRsThis binding regulates the transcription of target genes involved in cell growth, differentiation, and apoptosis . Additionally, 11-cis-Acitretin undergoes isomerization to its 13-cis form, which also exhibits biological activity . The compound’s interaction with CRABPs further enhances its intracellular transport and availability, potentiating its effects on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-cis-Acitretin have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 11-cis-Acitretin maintains its efficacy in inhibiting cell proliferation and inducing differentiation in vitro . Its stability and degradation products need to be carefully monitored to ensure consistent results. In vivo studies have demonstrated that the compound can have sustained effects on cellular function, although the exact duration and extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 11-cis-Acitretin vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate cell growth and differentiation without causing significant adverse effects . At higher doses, it can induce toxic effects, including hypervitaminosis A-like symptoms such as alopecia, mucocutaneous symptoms, and hypertriglyceridemia . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this dosage can lead to toxicity .

Metabolic Pathways

11-cis-Acitretin is involved in several metabolic pathways. Following oral absorption, it undergoes extensive metabolism and interconversion to its 13-cis form (cis-acitretin). Both the parent compound and its isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted . The metabolism of 11-cis-Acitretin involves enzymes such as cytochrome P450, which catalyze its oxidative metabolism . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 11-cis-Acitretin within cells and tissues are facilitated by its interaction with CRABPs. These binding proteins help in the intracellular transport of the compound, ensuring its availability at the target sites . The distribution of 11-cis-Acitretin in human epidermis has been studied, showing higher concentrations of the trans-form compared to the cis-form . The compound does not accumulate significantly in plasma or blister fluid, but its concentration in epidermal cells tends to be higher after multiple dosing .

Subcellular Localization

11-cis-Acitretin is primarily localized in the nucleus, where it exerts its effects on gene transcription. The compound’s interaction with nuclear receptors such as RARs and RXRs facilitates its translocation to the nucleus . Additionally, it is associated with the smooth endoplasmic reticulum (ER) in certain cell types, where it is involved in the synthesis of retinoic acid derivatives . The subcellular localization of 11-cis-Acitretin is crucial for its activity and function, as it ensures the compound’s availability at the sites of action.

Propriétés

IUPAC Name |

(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-CNPIXVCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)